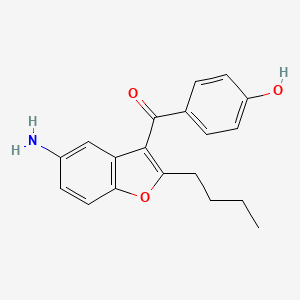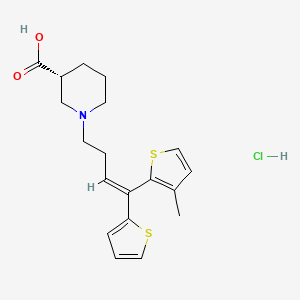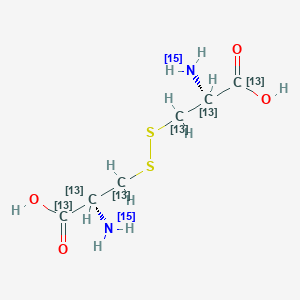
l-Cystine-13C6,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
l-Cystine-13C6,15N2: is a stable isotope-labeled form of l-Cystine, a dimeric non-essential amino acid formed by the oxidation of cysteine. This compound is particularly useful in various scientific research applications due to its labeled carbon and nitrogen atoms, which allow for precise tracking and analysis in metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of l-Cystine-13C6,15N2 typically involves the incorporation of labeled carbon (^13C) and nitrogen (^15N) atoms into the cysteine precursor, followed by oxidation to form the disulfide bond characteristic of cystine. The reaction conditions often include controlled oxidation environments to ensure the formation of the disulfide bond without over-oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions: l-Cystine-13C6,15N2 undergoes several types of chemical reactions, including:
Oxidation: Conversion to cysteic acid.
Reduction: Conversion back to cysteine.
Substitution: Formation of various derivatives through substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various alkylating agents under controlled pH conditions
Major Products:
Oxidation: Cysteic acid.
Reduction: Cysteine.
Substitution: Various cystine derivatives depending on the substituent used
科学的研究の応用
l-Cystine-13C6,15N2 is widely used in scientific research, including:
作用機序
The primary mechanism of action of l-Cystine-13C6,15N2 involves its role as a precursor for the synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress. The labeled isotopes allow for detailed tracking of glutathione synthesis and utilization in various biological pathways . The compound targets pathways involved in redox regulation and cellular detoxification .
類似化合物との比較
l-Cystine: The unlabeled form of the compound.
l-Lysine-13C6,15N2: Another stable isotope-labeled amino acid used in similar research applications.
l-Arginine-13C6,15N4: Used in metabolic studies and protein quantification.
Uniqueness: l-Cystine-13C6,15N2 is unique due to its specific labeling with both ^13C and ^15N, which provides a dual isotopic signature for enhanced tracking and analysis in complex biological systems. This dual labeling makes it particularly valuable in studies requiring precise quantification and localization of metabolic processes .
特性
分子式 |
C6H12N2O4S2 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC名 |
(2R)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-hydroxycarbonyl(1,2-13C2)ethyl]disulfanyl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChIキー |
LEVWYRKDKASIDU-OGYFDXEDSA-N |
異性体SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])SS[13CH2][13C@@H]([13C](=O)O)[15NH2] |
正規SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


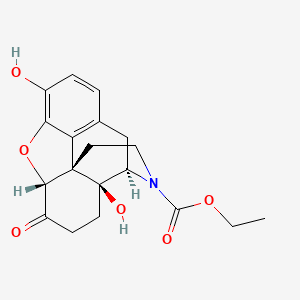

![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
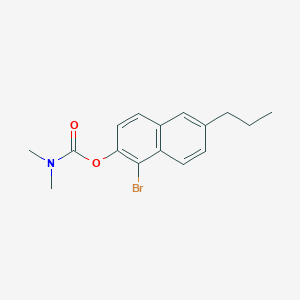
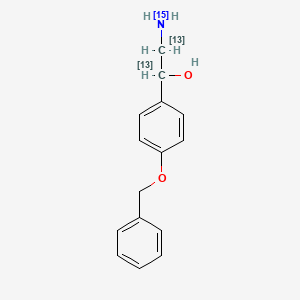
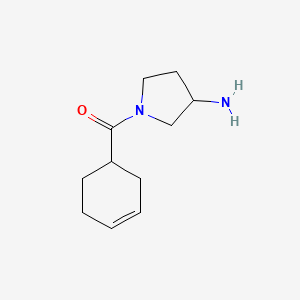
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
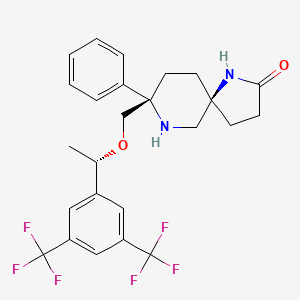
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
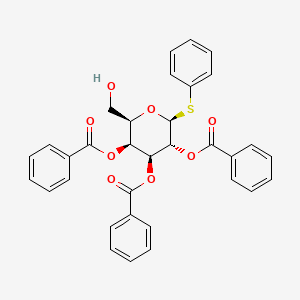

![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
